![molecular formula C8H16N2 B1299054 endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 87571-88-8](/img/structure/B1299054.png)

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Descripción general

Descripción

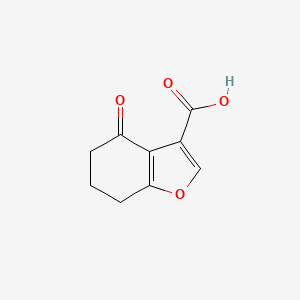

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound with the molecular formula C8H16N2 . It is also known by other names such as 3-Aminotropane and 3-alpha-aminotropane . The compound has a molecular weight of 140.23 g/mol .

Synthesis Analysis

The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has been a subject of research due to its biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis

The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine consists of 27 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 1 . The compound has a XLogP3-AA value of 0.5, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Asymmetric 1,3-Dipolar Cycloadditions

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Switch of Exo/Endo-Selectivity

A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Mecanismo De Acción

Target of Action

The compound, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets in the body, including various neurotransmitter receptors and transporters.

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Tropane alkaloids are known to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems . These systems play crucial roles in numerous physiological processes, including mood regulation, memory, and motor control.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine .

Result of Action

Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Propiedades

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMRAKQWLKWMH-IEESLHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)